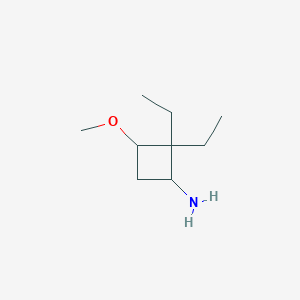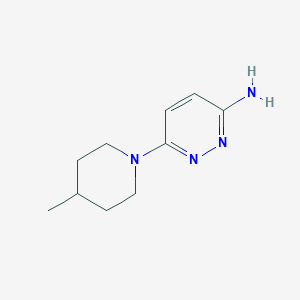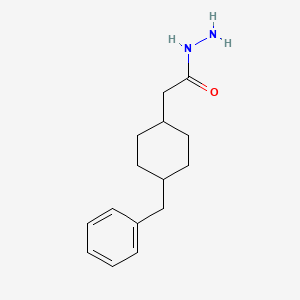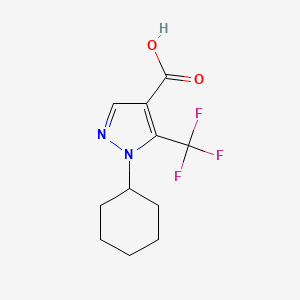
1-cyclohexyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
1-Cyclohexyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CFTPCA) is a trifluoromethylated cyclohexylpyrazole derivative that has been used in a variety of scientific research applications. CFTPCA is an organic compound with a molecular formula of C10H14F3N3O2 and a molecular weight of 265.24 g/mol. It has a melting point of 172.7°C and a boiling point of 287.2°C. CFTPCA is a colorless solid that is soluble in water and ethanol, and it has been used in a variety of scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Improved Synthesis Techniques
Researchers have developed advanced synthesis methods to enhance the yield of pyrazole-4-carboxylic acid derivatives. For instance, an improved synthesis technique increased the yield of 1H-pyrazole-4-carboxylic acid to 97.1%, significantly higher than previously reported yields. This method involves Claisen condensation, cyclization, deamination, and hydrolysis reactions, demonstrating the compound's versatility in synthetic chemistry (C. Dong, 2011).
Role in Multicomponent Reactions
The compound is pivotal in multicomponent reactions, as evidenced by the synthesis of trifluoromethylated tetrahydrochromeno[2,3-c]pyrazol-5(1H)-ones. This synthesis process, performed in the presence of 4-toluenesulfonic acid, showcases the compound's utility in generating structurally diverse pyrazole derivatives with good yields and functional group tolerance. The reaction mechanism underscores the compound's contribution to innovative synthetic routes (Xu Wang et al., 2015).
Applications in Coordination Chemistry
The compound's derivatives have found applications in coordination chemistry, leading to the synthesis and structural analysis of mononuclear CuII/CoII coordination complexes. These complexes were obtained from pyrazole-dicarboxylate acid derivatives, highlighting the compound's role in developing new materials with potential applications in catalysis, molecular recognition, and as functional materials in electronic devices (S. Radi et al., 2015).
Structural and Spectral Investigations
Structural and spectral studies of pyrazole-4-carboxylic acid derivatives, including 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been conducted. These studies provide valuable insights into the compound's chemical behavior, including detailed NMR spectroscopic investigations and X-ray diffraction analysis. Such research contributes to a deeper understanding of the molecular structure and electronic properties of these compounds, facilitating their application in various scientific domains (S. Viveka et al., 2016).
Antibacterial Activity Exploration
Further derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid have been synthesized and evaluated for their antibacterial activities. This research underscores the potential of pyrazole-4-carboxylic acid derivatives in medicinal chemistry, especially as antibacterial agents. The study demonstrates the compound's versatility and its derivatives' capacity to serve as scaffolds for developing new antibacterial compounds (Ishak Bildirici et al., 2007).
Eigenschaften
IUPAC Name |
1-cyclohexyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c12-11(13,14)9-8(10(17)18)6-15-16(9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHYZOBKJYPYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=C(C=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729152 | |
| Record name | 1-Cyclohexyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
786727-04-6 | |
| Record name | 1-Cyclohexyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl[(2-methylcyclobutyl)methyl]amine](/img/structure/B1467626.png)
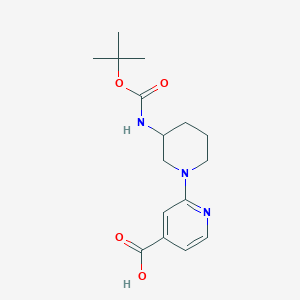
![tert-Butyl [4-(2-pyridinyl)-2-pyrimidinyl]methylcarbamate](/img/structure/B1467628.png)
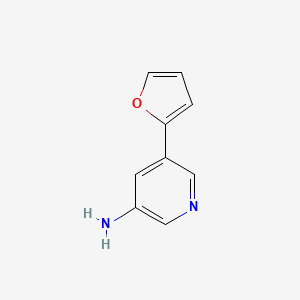
![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1467631.png)
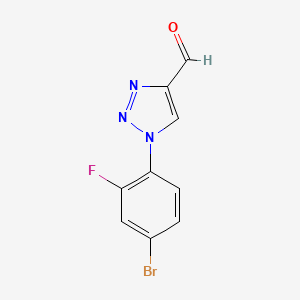
![2-(m-tolyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1467634.png)
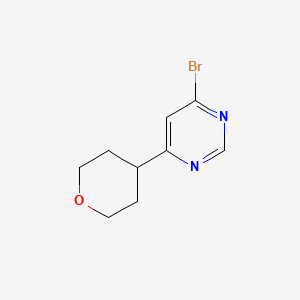
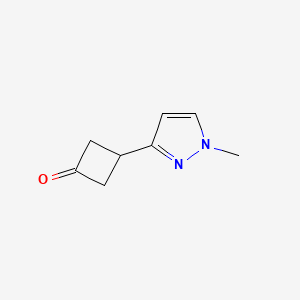
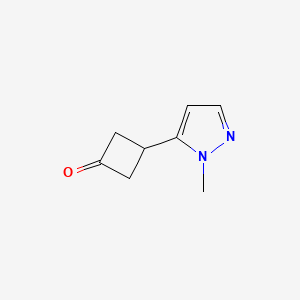
![1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467642.png)
